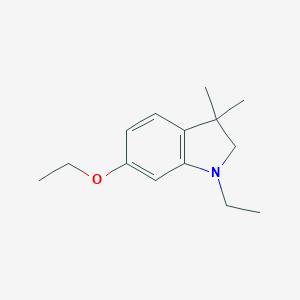
Tris(2-(4-pyridyl)ethyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-(4-pyridyl)ethyl)phosphine oxide, also known as TPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPPO is a phosphine oxide ligand that is widely used in coordination chemistry and catalysis. It has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
作用機序
Tris(2-(4-pyridyl)ethyl)phosphine oxide acts as a bidentate ligand, coordinating with metal ions through its pyridyl nitrogen atoms. It stabilizes metal complexes by forming strong bonds with the metal ion, leading to enhanced catalytic activity. Tris(2-(4-pyridyl)ethyl)phosphine oxide has also been shown to act as a redox mediator, facilitating electron transfer between metal ions and substrates.
生化学的および生理学的効果
Tris(2-(4-pyridyl)ethyl)phosphine oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe option for laboratory experiments. Tris(2-(4-pyridyl)ethyl)phosphine oxide has also been used as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
Tris(2-(4-pyridyl)ethyl)phosphine oxide has several advantages for laboratory experiments. It is relatively easy to synthesize and is cost-effective. Tris(2-(4-pyridyl)ethyl)phosphine oxide is also stable under a wide range of conditions, making it a versatile ligand for metal-catalyzed reactions. However, Tris(2-(4-pyridyl)ethyl)phosphine oxide has some limitations, including its limited solubility in water and some organic solvents. This can make it challenging to use in certain reactions, and researchers may need to modify the reaction conditions to optimize its performance.
将来の方向性
There are several future directions for the use of Tris(2-(4-pyridyl)ethyl)phosphine oxide in scientific research. One area of interest is the development of new metal complexes using Tris(2-(4-pyridyl)ethyl)phosphine oxide as a ligand. These complexes could have unique catalytic properties and could be used in a wide range of chemical reactions. Another area of interest is the use of Tris(2-(4-pyridyl)ethyl)phosphine oxide as a fluorescent probe for the detection of metal ions in biological systems. This could have significant applications in the field of bioimaging and could lead to the development of new diagnostic tools for diseases. Finally, Tris(2-(4-pyridyl)ethyl)phosphine oxide could be used in the development of new materials with unique properties, such as sensors, catalysts, and optoelectronic devices.
Conclusion:
In conclusion, Tris(2-(4-pyridyl)ethyl)phosphine oxide is a versatile ligand that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its applications in coordination chemistry and catalysis, and has shown promising results in various fields, including material science, organic synthesis, and medicinal chemistry. While there is still much to learn about Tris(2-(4-pyridyl)ethyl)phosphine oxide, its potential for future applications is significant, and it is likely to continue to be an important area of research in the coming years.
合成法
Tris(2-(4-pyridyl)ethyl)phosphine oxide can be synthesized through different methods, including the reaction of triethylphosphine with 4-bromopyridine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of triethylphosphine with 4-pyridinecarboxaldehyde, followed by oxidation with m-chloroperbenzoic acid. The synthesis of Tris(2-(4-pyridyl)ethyl)phosphine oxide is relatively simple and cost-effective, making it an attractive option for research purposes.
科学的研究の応用
Tris(2-(4-pyridyl)ethyl)phosphine oxide has been extensively studied for its applications in coordination chemistry and catalysis. It is widely used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and oxidation. Tris(2-(4-pyridyl)ethyl)phosphine oxide has been shown to enhance the catalytic activity of various metal complexes, leading to higher yields and selectivity in chemical reactions.
特性
CAS番号 |
131501-31-0 |
|---|---|
製品名 |
Tris(2-(4-pyridyl)ethyl)phosphine oxide |
分子式 |
C21H24N3P |
分子量 |
349.4 g/mol |
IUPAC名 |
tris(2-pyridin-4-ylethyl)phosphane |
InChI |
InChI=1S/C21H24N3P/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21/h1-6,10-15H,7-9,16-18H2 |
InChIキー |
FGSSCQBNIWVXSB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
正規SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
その他のCAS番号 |
131501-31-0 |
同義語 |
tris(2-pyridin-4-ylethyl)phosphane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















